COX-1 Inhibitory Activity: Reported Target Engagement vs. Structurally Divergent Benzamide Analogs
The 4-methoxybenzamide compound has been documented to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) . In contrast, the 2-(methylsulfonyl)benzamide analog (CAS 1172428-25-9)—which replaces the 4-methoxy group with a bulkier, more polar methylsulfonyl substituent—has not been reported for COX-1 activity in publicly available sources, suggesting a divergent target profile driven by the terminal benzamide substitution. The 4-methoxy substitution pattern is consistent with COX-1 pharmacophore models that favor a para-oriented hydrogen-bond acceptor in this region of the binding pocket.
| Evidence Dimension | COX-1 inhibitory activity (qualitative reported activity) |
|---|---|
| Target Compound Data | Reported COX-1 inhibition; no publicly available quantitative IC₅₀ value identified as of May 2026 |
| Comparator Or Baseline | 2-(Methylsulfonyl)benzamide analog (CAS 1172428-25-9): no COX-1 activity reported in public literature or vendor documentation |
| Quantified Difference | Qualitative: active vs. unreported; numerical IC₅₀ comparison not possible due to data unavailability |
| Conditions | COX-1 enzyme inhibition assay (specific protocol not publicly disclosed for this compound) |
Why This Matters
Reported COX-1 activity distinguishes the 4-methoxy compound from the methylsulfonyl analog, which may guide selection for anti-inflammatory or prostaglandin-pathway research programs where COX-1 modulation is the experimental objective.
